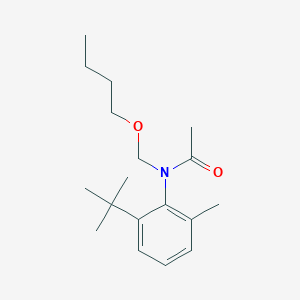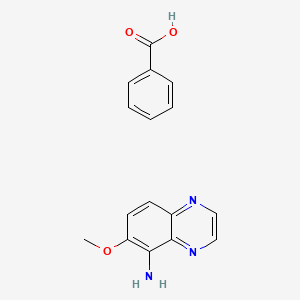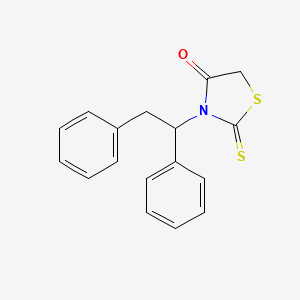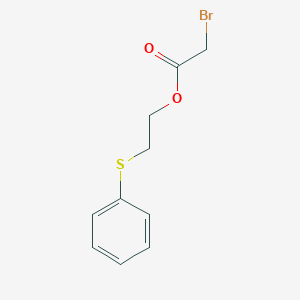
2-(Phenylsulfanyl)ethyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)ethyl bromoacetate is an organic compound that features a bromoacetate group attached to a phenylsulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethyl bromoacetate typically involves the reaction of phenylsulfanyl ethanol with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)ethyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the reduction of ester groups.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted esters.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-(Phenylsulfanyl)ethyl bromoacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)ethyl bromoacetate involves its reactivity as an alkylating agent. The bromoacetate group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can be harnessed in the synthesis of complex organic molecules and in the modification of biomolecules for research purposes.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the phenylsulfanyl group.
Methyl bromoacetate: Similar in structure but has a methyl group instead of an ethyl group.
Phenylsulfanyl acetic acid: Similar in structure but lacks the bromoacetate group.
Uniqueness
2-(Phenylsulfanyl)ethyl bromoacetate is unique due to the presence of both the phenylsulfanyl group and the bromoacetate group
Properties
CAS No. |
62394-36-9 |
|---|---|
Molecular Formula |
C10H11BrO2S |
Molecular Weight |
275.16 g/mol |
IUPAC Name |
2-phenylsulfanylethyl 2-bromoacetate |
InChI |
InChI=1S/C10H11BrO2S/c11-8-10(12)13-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
TXBQRVDZQBQSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide](/img/structure/B14534609.png)
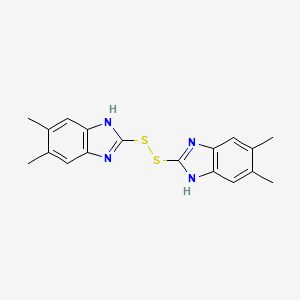
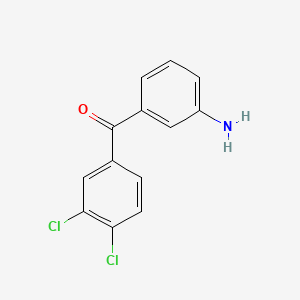
![4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B14534626.png)
![[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane]](/img/structure/B14534629.png)
![4,4'-[Methyl(phenylethynyl)silanediyl]bis(morpholine)](/img/structure/B14534631.png)
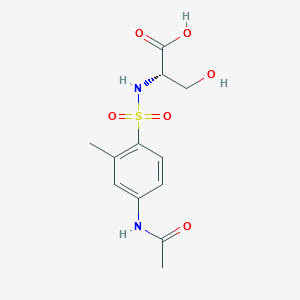
![4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14534642.png)
![2,2'-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one)](/img/structure/B14534647.png)
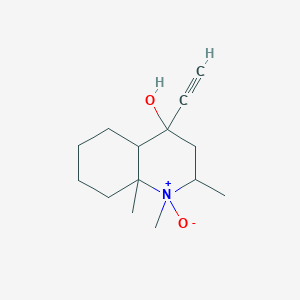
![2,2'-[(2-Hydroxybutyl)azanediyl]diacetic acid](/img/structure/B14534664.png)
